Cas no 412964-42-2 (5,6-dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine)

5,6-dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine 化学的及び物理的性質
名前と識別子
-
- 5,6-dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine
- 1H-Benzimidazole-4,7-diamine, 5,6-dichloro-2-methyl-
- Oprea1_413630
- SR-01000197043
- AB00074559-01
- SR-01000197043-1
- Cambridge id 5151233
- CBDivE_011717
- 412964-42-2
- EN300-26990753
- CHEMBL4896016
-
- MDL: MFCD00456889
- インチ: 1S/C8H8Cl2N4/c1-2-13-7-5(11)3(9)4(10)6(12)8(7)14-2/h11-12H2,1H3,(H,13,14)
- InChIKey: IOUURILQCZFEHN-UHFFFAOYSA-N
- SMILES: ClC1C(=C(C2=C(C=1N)NC(C)=N2)N)Cl
計算された属性
- 精确分子量: 230.0126017g/mol
- 同位素质量: 230.0126017g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 0
- 複雑さ: 227
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.8
- トポロジー分子極性表面積: 80.7Ų
じっけんとくせい
- 密度みつど: 1.652±0.06 g/cm3(Predicted)
- Boiling Point: 537.7±45.0 °C(Predicted)
- 酸度系数(pKa): 12.84±0.30(Predicted)
5,6-dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26990753-0.05g |
5,6-dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine |
412964-42-2 | 95.0% | 0.05g |
$459.0 | 2025-03-20 | |
Enamine | EN300-26990753-0.5g |
5,6-dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine |
412964-42-2 | 95.0% | 0.5g |
$1349.0 | 2025-03-20 | |
Enamine | EN300-26990753-0.25g |
5,6-dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine |
412964-42-2 | 95.0% | 0.25g |
$855.0 | 2025-03-20 | |
Enamine | EN300-26990753-1.0g |
5,6-dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine |
412964-42-2 | 95.0% | 1.0g |
$1729.0 | 2025-03-20 | |
Aaron | AR02864W-1g |
5,6-dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine |
412964-42-2 | 95% | 1g |
$2403.00 | 2025-02-15 | |
Aaron | AR02864W-250mg |
5,6-dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine |
412964-42-2 | 95% | 250mg |
$1201.00 | 2025-02-15 | |
1PlusChem | 1P0285WK-10g |
5,6-dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine |
412964-42-2 | 95% | 10g |
$9252.00 | 2023-12-17 | |
1PlusChem | 1P0285WK-250mg |
5,6-dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine |
412964-42-2 | 95% | 250mg |
$1119.00 | 2024-05-02 | |
1PlusChem | 1P0285WK-5g |
5,6-dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine |
412964-42-2 | 95% | 5g |
$6260.00 | 2024-05-02 | |
Aaron | AR02864W-500mg |
5,6-dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine |
412964-42-2 | 95% | 500mg |
$1880.00 | 2025-02-15 |
5,6-dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine 関連文献
-
Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
7. Back matter
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
5,6-dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamineに関する追加情報
Introduction to 5,6-dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine (CAS No. 412964-42-2)
5,6-dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine, identified by its Chemical Abstracts Service (CAS) number 412964-42-2, is a significant compound in the realm of pharmaceutical chemistry. This heterocyclic aromatic diamine derivative has garnered attention due to its structural uniqueness and potential applications in medicinal chemistry. The presence of multiple chlorine substituents and a methyl group at strategic positions within the benzodiazole core imparts distinct electronic and steric properties, making it a valuable scaffold for drug discovery efforts.
The molecular structure of 5,6-dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine consists of a benzodiazole ring system substituted with two chlorine atoms at the 5 and 6 positions, a methyl group at the 2 position, and two amino groups at the 4 and 7 positions. This arrangement creates a highly reactive and versatile platform for further chemical modifications. The electron-withdrawing nature of the chlorine atoms enhances the electrophilicity of certain positions on the ring, while the amino groups provide opportunities for hydrogen bonding interactions and further derivatization.
In recent years, there has been growing interest in exploring the pharmacological potential of benzodiazole derivatives. The benzodiazole scaffold is well-known for its role in central nervous system (CNS) modulation, particularly in the development of anxiolytics, sedatives, and anticonvulsants. However, modifications to this core structure can lead to compounds with altered pharmacokinetic profiles and novel therapeutic effects. The specific substitution pattern in 5,6-dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine makes it an intriguing candidate for investigating new mechanisms of action.
One of the most compelling aspects of this compound is its potential as a precursor for designing molecules with enhanced binding affinity to specific biological targets. The chlorine atoms can serve as anchors for interactions with hydrophilic residues in protein binding pockets, while the amino groups can form salt bridges or hydrogen bonds with polar residues. This dual functionality makes it particularly useful for developing small-molecule inhibitors or modulators.
Recent studies have begun to explore the biological activity of 5,6-dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine and its derivatives. Initial pharmacological screening has shown promise in several therapeutic areas. For instance, modifications to the benzodiazole core have led to compounds with anti-inflammatory properties by inhibiting key enzymes involved in cytokine production. Additionally, some derivatives have demonstrated efficacy in models of pain management by interacting with opioid receptors or other pain-signaling pathways.
The synthesis of 5,6-dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Common synthetic routes include chlorination of pre-formed benzodiazole intermediates followed by selective methylation and diamination. Advanced techniques such as palladium-catalyzed cross-coupling reactions may also be employed to introduce additional functional groups with high regioselectivity.
The compound's stability under various storage conditions is another critical factor that must be considered during its handling and application. Proper storage in inert atmospheres and at controlled temperatures can help maintain its integrity and prevent degradation. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry are routinely used to confirm the identity and purity of 5,6-dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine before it is used in further studies.
From a regulatory perspective, ensuring compliance with Good Manufacturing Practices (GMP) is essential when producing or handling this compound on an industrial scale. Documentation of synthesis procedures, quality control measures, and safety protocols must be meticulously maintained to meet regulatory standards set by agencies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA).
The future prospects for 5,6-dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine are promising as researchers continue to uncover new therapeutic applications through computational modeling and experimental validation. By leveraging structural biology techniques such as X-ray crystallography or cryo-electron microscopy (cryoEM), scientists can gain deeper insights into how this compound interacts with biological targets at an atomic level. This knowledge can guide the design of next-generation analogs with improved efficacy and reduced side effects.
In conclusion,5,6-dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine (CAS No. 412964-42) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features offer opportunities for developing novel therapeutics across multiple disease areas. As research progresses,this molecule is likely to play an increasingly important role in drug discovery pipelines,contributing to advancements that benefit human health worldwide.
412964-42-2 (5,6-dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine) Related Products
- 1804458-64-7(2-Bromo-4-chloro-3-(difluoromethyl)-5-(trifluoromethyl)pyridine)
- 1286717-65-4(ethyl 2-(tert-butylcarbamoyl)amino-4-methyl-1,3-thiazole-5-carboxylate)
- 116836-27-2(2-amino-8-methyl-3,4-dihydroquinazolin-4-one)
- 2763928-92-1(4-(3-Acetamidooxetan-3-yl)benzoic acid)
- 1313712-45-6(1-(4-benzyl-piperazin-1-yl)-3-hydroxy-2-phenyl-propan-1-one)
- 2034534-98-8(4-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)
- 1179234-00-4((4-fluoro-3-methylphenyl)(pyridin-3-yl)methyl(propyl)amine)
- 1523554-15-5(4-(3-chloro-2-methoxyphenyl)butan-2-one)
- 578754-60-6(2-amino-1-(3,5-dimethoxyphenyl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide)
- 2089314-91-8(4,6-Dibromo-1H-pyrrolo[3,2-c]pyridine)




